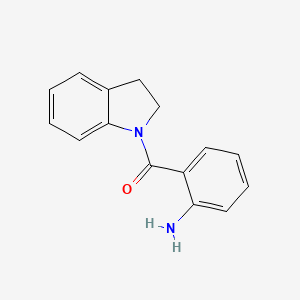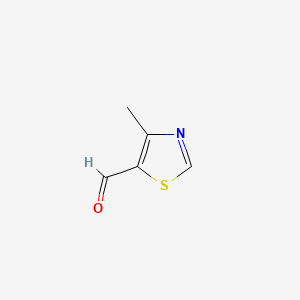
4-甲基噻唑-5-甲醛
描述
4-Methylthiazole-5-carboxaldehyde is a pharmaceutical intermediate . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS .
Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-5-carboxaldehyde is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
4-Methylthiazole-5-carboxaldehyde is a solid at 20°C. It has a melting point of 74-78°C and a boiling point of 118°C/21mmHg . It is slightly soluble in water .科学研究应用
Pharmaceutical Intermediates
4-Methylthiazole-5-carboxaldehyde is primarily used as an intermediate in the synthesis of pharmaceuticals . Its role in drug development is crucial due to its involvement in the formation of thiazole rings, which are present in many biologically active compounds.
Material Science
In material science, this compound serves as a building block for creating more complex molecules. Its reactivity allows for the synthesis of various materials with potential applications in electronics and nanotechnology .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reference material. Its well-defined properties aid in the calibration of instruments and the validation of analytical methods .
Biochemistry Research
In biochemistry, 4-Methylthiazole-5-carboxaldehyde is used to study enzyme reactions and metabolic pathways. It helps in understanding the biochemical role of thiazole-containing compounds in living organisms .
Agriculture
While direct references to its use in agriculture are not readily available, compounds like 4-Methylthiazole-5-carboxaldehyde can be used to synthesize agrochemicals or study plant biochemistry .
Environmental Science
In environmental science, this compound may be used to study pollution degradation pathways or as a tracer to understand environmental processes .
Food Industry
The role of 4-Methylthiazole-5-carboxaldehyde in the food industry isn’t explicitly documented, but similar compounds are often used as flavoring agents or preservatives after rigorous safety evaluations .
Antimicrobial Research
Thiazole derivatives, including 4-Methylthiazole-5-carboxaldehyde, are explored for their antimicrobial properties. They are potential candidates for developing new antibiotics and antifungal agents .
安全和危害
属性
IUPAC Name |
4-methyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342386 | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-carboxaldehyde | |
CAS RN |
82294-70-0 | |
| Record name | 4-Methyl-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Methylthiazole-5-carbaldehyde in chemical synthesis?
A1: 4-Methylthiazole-5-carbaldehyde serves as a versatile building block in synthesizing various heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, making it valuable for creating complex molecules. For instance, it is used in the synthesis of:
- Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial [], anticonvulsant, and anti-inflammatory properties. []
- Imidazole derivatives: The research highlights the use of 4-Methylthiazole-5-carbaldehyde in a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. [] These compounds could hold potential for various applications.
- Fluorescent probes: Researchers have utilized 4-Methylthiazole-5-carbaldehyde to develop a fluorescein-based chemosensor for selectively detecting mercury(II) ions (Hg2+) in water. []
Q2: How is 4-Methylthiazole-5-carbaldehyde typically characterized in the laboratory?
A2: Researchers employ various spectroscopic techniques to confirm the structure and purity of 4-Methylthiazole-5-carbaldehyde:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic peaks for the aldehyde group. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight of the compound, further validating its identity. [, ]
- X-ray crystallography: This technique can be used to determine the three-dimensional structure of the molecule in its solid state. []
Q3: What are the potential advantages of using ultrasound in the synthesis of compounds derived from 4-Methylthiazole-5-carbaldehyde?
A3: One study [] utilized an ultrasound-assisted method for synthesizing imidazole derivatives from 4-Methylthiazole-5-carbaldehyde. Ultrasound can offer several advantages in chemical synthesis, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



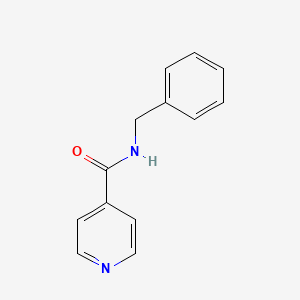



![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
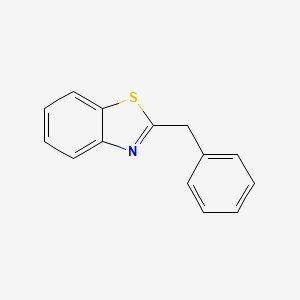
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)

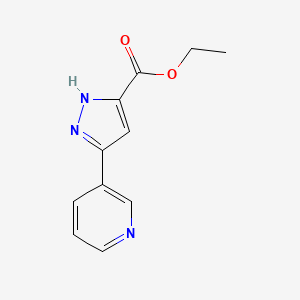
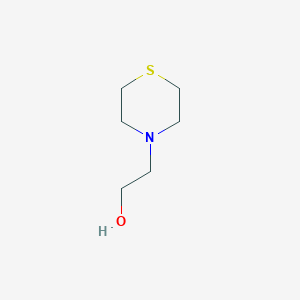
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

